

The Dual-Action Connector: A Technical Guide to Propargyl-PEG4-amine

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Compound of Interest		
Compound Name:	Propargyl-PEG4-amine	
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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-amine is a heterobifunctional linker molecule that is playing an increasingly pivotal role in the advancement of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal propargyl group and a primary amine, connected by a flexible tetraethylene glycol (PEG4) spacer, allows for a two-pronged approach to molecular assembly. This guide provides an in-depth look at the core functionalities of **Propargyl-PEG4-amine**, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and development.

The bifunctional nature of **Propargyl-PEG4-amine** lies in its two distinct reactive ends. The primary amine group readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls to form stable amide bonds.[1][3] Simultaneously, the terminal propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[4][5] This orthogonal reactivity allows for the sequential and controlled conjugation of different molecular entities, a critical advantage in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7] The integrated PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[5][6]



Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of **Propargyl-PEG4-amine** and related linkers in bioconjugation reactions. These values are intended as a starting point for experimental design and may require optimization for specific applications.

Table 1: Physicochemical Properties of **Propargyl-PEG4-amine**

Property	Value	
Molecular Formula	C11H21NO4	
Molecular Weight	231.29 g/mol	
CAS Number	1013921-36-2	
Purity	Typically ≥95% to >98%	
Appearance	Colorless to pale yellow oil or solid	
Solubility	Soluble in water, DMSO, DMF, and DCM	
Storage Conditions	-20°C, protect from light and moisture	

Source:[3][8][9]

Table 2: Typical Reaction Parameters for NHS Ester Conjugation



Parameter	Typical Value	Notes
Molar Ratio (Linker:Biomolecule)	5:1 to 25:1	Must be optimized for the specific biomolecule and desired labeling.[10]
Reaction pH	7.2 - 8.5	Reaction is more efficient at slightly alkaline pH.
Reaction Temperature	Room Temperature (25°C) or 4°C	Lower temperatures can be used to minimize protein degradation.[11]
Reaction Time	30 - 120 minutes	Can be extended for less reactive proteins.[12]

Table 3: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter	Typical Value	Notes
Molar Excess of Alkyne	1.2 to 10-fold	Over the azide-containing molecule.[5][13]
Copper(I) Catalyst	0.1 to 1 mM	Generated in situ from CuSO ₄ and a reducing agent.[5][14]
Reducing Agent (e.g., Sodium Ascorbate)	1 to 5 mM	Used in molar excess to the copper sulfate.[10][14]
Copper Ligand (e.g., THPTA)	1 to 5 mM	Accelerates the reaction and protects the biomolecule.[10] [14]
Reaction Time	1 - 4 hours	Can be monitored by LC-MS or HPLC.[13]
Reaction Yield	> 90%	Under optimized conditions, due to the high efficiency of click chemistry.[13]



Experimental Protocols

The following are generalized protocols for the two-step conjugation strategy using a Propargyl-PEG-NHS ester, a common derivative of **Propargyl-PEG4-amine**. These protocols should be optimized for specific biomolecules and reagents.

Protocol 1: Conjugation of Propargyl-PEG-NHS Ester to a Protein

This protocol details the attachment of the alkyne linker to primary amines on a protein surface.

Materials:

- · Protein of interest
- Propargyl-PEG4-NHS Ester
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]
- Desalting columns or dialysis equipment for purification[12]

Procedure:

- Protein Preparation: Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[12]
- Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG4-NHS Ester in anhydrous DMF or DMSO.[12]
- Conjugation Reaction: Add a 5- to 25-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[10]



- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Gentle mixing can improve efficiency.[12]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to consume any excess NHS ester.[12]
- Purification: Remove excess linker and quenching buffer by size-exclusion chromatography (e.g., desalting column) or dialysis.[10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified protein (from Protocol 1) to an azide-containing molecule.

Materials:

- Alkyne-modified protein
- Azide-containing molecule (e.g., fluorescent probe, drug molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[13]
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g.,
 DMSO or water).
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[13]

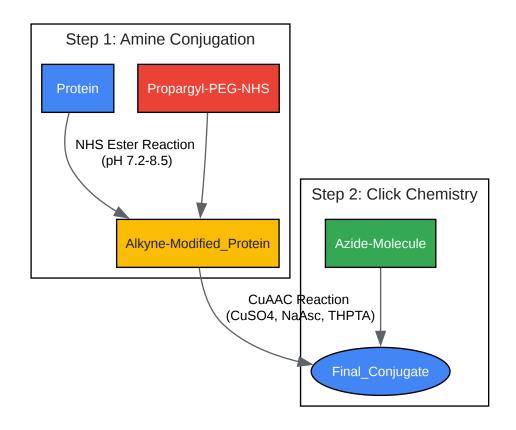


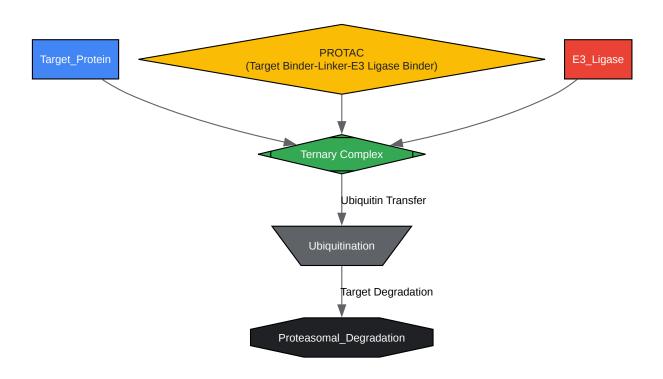
- Prepare a 50 mM stock solution of CuSO₄ in water.[13]
- Prepare a 50 mM stock solution of THPTA in water.[13]
- · Reaction Setup:
 - In a reaction tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 1.2 to 10-fold molar excess over the protein).[13]
 - In a separate tube, pre-mix the CuSO₄ and THPTA solutions, often in a 1:5 molar ratio.
- Reaction Initiation:
 - Add the catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 0.1-1 mM.[5][14]
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10][14]
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.[13]
- Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[14]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and a common application in targeted therapy.







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